molecular formula C14H20N2O5 B2452872 1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1396685-20-3

1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2452872
CAS No.: 1396685-20-3
M. Wt: 296.323
InChI Key: TZEVPIOSMUIYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. This compound integrates two significant pharmacophores: a pyrrolidine-2,5-dione (succinimide) moiety and a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane scaffold. The pyrrolidine-2,5-dione ring is a privileged structure in bioactive molecule design, known for its versatility in interacting with multiple biological targets. Scientific studies have shown that derivatives containing this core can exhibit potent anticonvulsant and antinociceptive (pain-blocking) activities, potentially through a multitargeted mechanism involving the modulation of central sodium/calcium currents and transient receptor potential vanilloid 1 (TRPV1) receptor antagonism . The spirocyclic component, 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane, contributes to the molecule's three-dimensional complexity and is a feature found in compounds investigated for various biological applications, including as bifunctional agents . The incorporation of a saturated, sp3-rich pyrrolidine ring—a key feature of the spirocyclic system—enhances molecular complexity and is a strategic approach in modern drug design to improve physicochemical parameters and the likelihood of clinical success . This reagent is intended for use as a key intermediate or building block in the synthesis of potential therapeutic agents. Its structure makes it particularly interesting for researchers developing novel treatments for central nervous system (CNS) disorders, neuropathic pain, and other conditions where multitargeted strategies are advantageous. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-13(2)20-8-14(9-21-13)6-15(7-14)12(19)5-16-10(17)3-4-11(16)18/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEVPIOSMUIYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CN3C(=O)CCC3=O)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in biological research due to its potential pharmacological properties and applications in drug development.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, characterized by a spirocyclic core and a pyrrolidine moiety. Its molecular formula is C17H23N2O3C_{17}H_{23}N_{2}O_{3} with a molecular weight of approximately 303.38 g/mol. The structural formula can be represented as follows:

InChI InChI 1S C17H23NO3 c1 16 2 20 12 17 13 21 16 10 18 11 17 15 19 9 8 14 6 4 3 5 7 14 h3 7H 8 13H2 1 2H3\text{InChI }\text{InChI 1S C17H23NO3 c1 16 2 20 12 17 13 21 16 10 18 11 17 15 19 9 8 14 6 4 3 5 7 14 h3 7H 8 13H2 1 2H3}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action.

Antitumor Activity

Recent investigations have highlighted the compound's potential as an antitumor agent. For instance, derivatives of related spirocyclic compounds have shown efficacy against KRAS G12C mutations, which are prevalent in certain cancers. These compounds act by binding covalently to the mutated protein, inhibiting its function and subsequently reducing tumor proliferation in xenograft models .

The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure may facilitate binding through π–π interactions and hydrogen bonding, enhancing the compound's affinity for its biological targets . This interaction can modulate various signaling pathways involved in cell proliferation and apoptosis.

Summary of Biological Studies

Study ReferenceBiological ActivityModel UsedKey Findings
AntitumorNCI-H1373 xenograft mouse modelDose-dependent antitumor effect observed
AntimicrobialIn vitro assaysSignificant inhibition of microbial growth
Anti-inflammatoryPBMC culturesInhibition of pro-inflammatory cytokines

Case Studies

  • Antitumor Efficacy : A study reported that derivatives based on the spirocyclic structure exhibited potent inhibitory activity against KRAS G12C mutations, leading to significant tumor regression in animal models. The lead compound demonstrated high metabolic stability and favorable pharmacokinetics.
  • Antimicrobial Properties : Another investigation assessed the antimicrobial activity of related compounds, revealing effectiveness against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Research on anti-inflammatory properties showed that the compound could inhibit pro-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting potential applications in treating inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported at around 256 µg/mL, suggesting a promising avenue for developing new antibiotics from this class of compounds .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary investigations suggest that it may selectively target cancer cells while sparing normal cells. For example, compounds with structural similarities have demonstrated efficacy against human cancer cell lines in vitro, indicating potential as a chemotherapeutic agent .

Enzyme Inhibition

There is growing interest in the enzyme inhibition properties of this compound. Similar spirocyclic structures have shown the ability to inhibit key enzymes involved in metabolic pathways associated with diseases such as Alzheimer's disease. Compounds like these may serve as leads for developing new therapeutics targeting neurodegenerative disorders .

Polymer Chemistry

The unique structural features of 1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione make it a candidate for use in polymer synthesis. Its ability to act as a cross-linking agent could enhance the mechanical properties of polymers and improve their thermal stability.

Functional Materials

Research indicates potential applications in creating functional materials that exhibit specific electrical or optical properties. The incorporation of such compounds into material matrices could lead to advancements in electronic devices and sensors .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli with MIC values around 256 µg/mL .
Study BAnticancer PropertiesShowed selective cytotoxicity towards human cancer cell lines; further studies recommended for clinical applications .
Study CEnzyme InhibitionIdentified potential as an acetylcholinesterase inhibitor; implications for neurodegenerative disease treatment .
Study DPolymer ApplicationsExplored as a cross-linking agent in polymer synthesis; improved mechanical properties observed .
Study EFunctional MaterialsInvestigated for use in electronic devices; showed promise in enhancing electrical conductivity .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, starting with cyclization to form the spirocyclic core. For example, a one-pot two-step reaction using fused sodium acetate as a catalyst under reflux conditions (acetic anhydride/acetic acid, 2–12 hours) achieves intermediate cyclization . Subsequent coupling with pyrrolidine-2,5-dione derivatives requires precise stoichiometric control (1:1 molar ratio) and inert atmospheres to prevent oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Optimizing pH (6.5–7.0) and solvent polarity minimizes side products like hydrolyzed diones .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should be prioritized?

  • 1H/13C NMR : Prioritize signals for spirocyclic methyl groups (δ 1.2–1.4 ppm for 1H; δ 18–25 ppm for 13C) and pyrrolidine-dione carbonyls (δ 170–175 ppm for 13C) .
  • IR Spectroscopy : Confirm oxazaspiro ether (C-O-C stretch at 1100–1250 cm⁻¹) and dione carbonyls (C=O at 1680–1750 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .

Advanced Research Questions

Q. How does the spirocyclic moiety influence reactivity in nucleophilic substitutions, and what methods predict regioselectivity?

The spirocyclic system’s rigidity limits conformational flexibility, directing nucleophiles to the less sterically hindered carbonyl group of the pyrrolidine-dione. Computational studies (DFT calculations) identify electrophilic centers via Mulliken charge distribution, while experimental kinetic profiling under varying solvents (DMF vs. THF) reveals solvent-dependent regioselectivity . Steric effects from the 7,7-dimethyl group further disfavor substitutions at the oxazaspiro oxygen .

Q. What strategies resolve contradictions between computational models and experimental data on conformational stability?

Discrepancies in bond angles or torsion energies (e.g., from molecular dynamics simulations vs. X-ray crystallography) are addressed by refining force field parameters using experimental data. For instance, adjusting van der Waals radii for the spirocyclic oxygen in simulation software improves agreement with observed NMR coupling constants (e.g., J = 8–10 Hz for adjacent protons) .

Q. What in vitro assays evaluate inhibitory effects on enzymatic targets like cyclooxygenase-2 (COX-2), and how are controls designed?

  • Enzyme Inhibition Assays : Use recombinant COX-2 in buffer (pH 6.5, ammonium acetate) with arachidonic acid substrate. Measure IC50 via UV-Vis (λ = 360 nm for prostaglandin products) .
  • Controls : Include celecoxib (positive control, IC50 ≈ 40 nM) and vehicle-only samples (DMSO <0.1% v/v). Normalize activity to baseline hydrolysis rates .

Q. How do DSC and TGA assess polymorphic stability under pharmaceutical formulation conditions?

  • DSC : Identify melting endotherms (Tm) and glass transitions (Tg). Polymorphs exhibit distinct Tm values (e.g., Form I: 215°C vs. Form II: 198°C) .
  • TGA : Monitor mass loss (<1% at 150°C confirms anhydrous stability). Heating rates of 10°C/min under nitrogen prevent oxidative degradation .

Safety and Handling

Q. What containment protocols mitigate risks from hydrolysis byproducts of the oxazaspiro and dione groups?

  • Containment : Use gloveboxes or fume hoods with HEPA filters to manage volatile byproducts (e.g., acetic acid from ester hydrolysis) .
  • Waste Neutralization : Treat aqueous waste with 10% sodium bicarbonate before disposal to neutralize acidic residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.